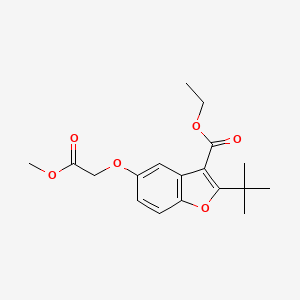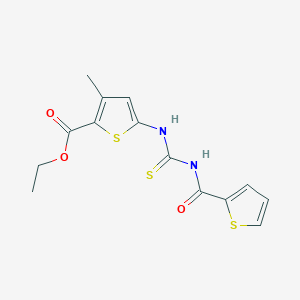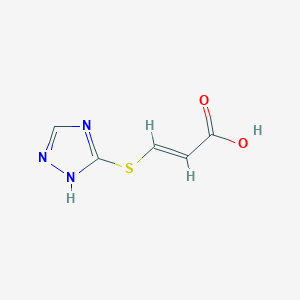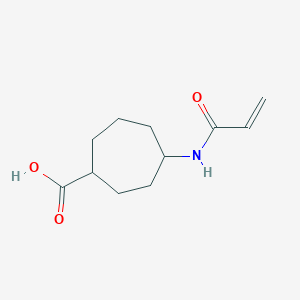
Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Toxicokinetics of Ethers
One study focused on the toxicokinetics of ethers such as ethyl-tert-butyl ether (ETBE) used as fuel oxygenates. It summarized the uptake, biotransformation, and clearance of these compounds in humans and rats, indicating that they are rapidly absorbed and primarily excreted through the lungs in humans, with minor urinary excretion suggesting further metabolism or alternative elimination pathways (Dekant et al., 2001).
Phthalate Exposure and Effects
Another study addressed urinary phthalates and their association with leukocyte telomere length, exploring potential health implications of phthalate exposure. It found that higher urinary levels of certain phthalate metabolites were associated with longer telomere length, suggesting a complex interaction between phthalate exposure and biological aging or health effects (Scinicariello et al., 2016).
Benzodiazepine Receptor Agonists
Research on the pharmacokinetics of beta-carboline derivatives, which act as partial benzodiazepine receptor agonists, provided insights into the metabolism of these compounds. Such studies can help understand how various chemicals are processed in the body and their potential therapeutic applications or toxicological impacts (Krause & Dorow, 1993).
Exposure to Synthetic Antioxidants
A study on the urinary excretion of synthetic phenolic antioxidants like butylated hydroxytoluene (BHT) among different populations highlighted the widespread exposure to these compounds. It discussed the potential health concerns related to such exposure and the need for biomonitoring to understand its extent and implications (Wang & Kannan, 2019).
properties
IUPAC Name |
ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-6-22-17(20)15-12-9-11(23-10-14(19)21-5)7-8-13(12)24-16(15)18(2,3)4/h7-9H,6,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSCRDRDHDZRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2829940.png)
![1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2829941.png)
![6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2829943.png)
![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2829949.png)

![1,3,7-Trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2829951.png)
![N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2829952.png)

![7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2829954.png)

![benzyl 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2829957.png)